1-(2-Bromo-benzyl)-piperidin-4-ol
Overview
Description
1-(2-Bromo-benzyl)-piperidin-4-ol is an organic compound that features a piperidine ring substituted with a 2-bromo-benzyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-benzyl)-piperidin-4-ol typically involves the reaction of 2-bromo-benzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-benzyl)-piperidin-4-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Oxidation: PCC, KMnO4, dichloromethane.
Reduction: LiAlH4, ether.
Major Products Formed:
Nucleophilic Substitution: Substituted piperidines.
Oxidation: Piperidin-4-one derivatives.
Reduction: De-brominated piperidines or piperidin-4-yl derivatives.
Scientific Research Applications
1-(2-Bromo-benzyl)-piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-benzyl)-piperidin-4-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Bromo-benzyl chloride: Used as a precursor in the synthesis of 1-(2-Bromo-benzyl)-piperidin-4-ol.
Piperidin-4-ol: The parent compound without the 2-bromo-benzyl substitution.
1-(2-Chloro-benzyl)-piperidin-4-ol: A similar compound with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and interaction profiles compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding, while the hydroxyl group provides additional sites for hydrogen bonding, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOKSLAGJKQWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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